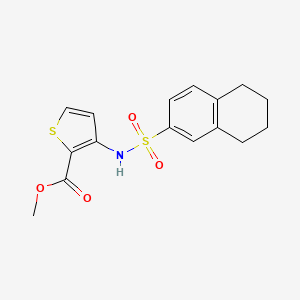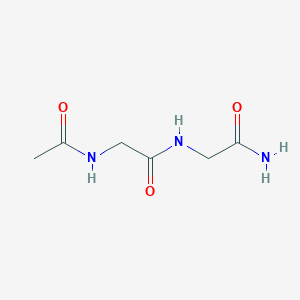
Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate
Vue d'ensemble
Description
Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C18H27NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl group is introduced using benzyl chloroformate in the presence of a base such as triethylamine.
Addition of the Pentanol Chain: The pentanol chain is added through a nucleophilic substitution reaction, where a suitable alkyl halide reacts with the piperidine derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common techniques include:
Batch Reactors: Used for small to medium-scale production.
Continuous Flow Reactors: Employed for large-scale production to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzyloxycarbonyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like hydrochloric acid or sodium hydroxide are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of new compounds with substituted functional groups.
Applications De Recherche Scientifique
Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions to occur at other sites on the molecule. The piperidine ring can interact with biological receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Piperidinol: A simpler derivative of piperidine with a hydroxyl group.
1-Benzyloxycarbonyl-4-piperidone: A related compound with a ketone group instead of a hydroxyl group.
N-Benzylpiperidine: A compound with a benzyl group attached to the nitrogen atom of the piperidine ring.
Uniqueness
Benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate is unique due to the presence of both the benzyloxycarbonyl group and the pentanol chain. This combination allows for versatile chemical reactions and applications in various fields of research.
Propriétés
Formule moléculaire |
C18H27NO3 |
|---|---|
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
benzyl 4-(5-hydroxypentyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H27NO3/c20-14-6-2-5-7-16-10-12-19(13-11-16)18(21)22-15-17-8-3-1-4-9-17/h1,3-4,8-9,16,20H,2,5-7,10-15H2 |
Clé InChI |
OPESCQXLGFLZQS-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1CCCCCO)C(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(Cyclopentylmethyl)-4-[(propan-2-yl)oxy]aniline](/img/structure/B8671080.png)

![6-Methyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8671089.png)










![3-[(1-hydroxypyridin-2-ylidene)amino]propan-1-ol](/img/structure/B8671147.png)
